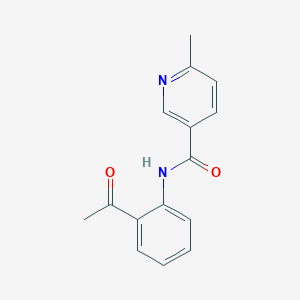
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPT is a member of the thiophene family, which is known for its diverse chemical and biological properties. In
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels in the brain. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to increase the activity of GABA-A receptors, which are known to play a key role in the regulation of neuronal excitability. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also been shown to increase the activity of GABA-A receptors, which can lead to sedation and anxiolysis. In addition, N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which can lead to a reduction in neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide for lab experiments is its ability to modulate the activity of ion channels in the brain. This makes it a useful tool for studying the role of ion channels in various physiological processes. However, one limitation of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide. One area of interest is in the development of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide-based therapies for neurological and psychiatric disorders. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also shown potential as a tool for studying the role of ion channels in cancer cells. Finally, further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide and its potential applications in various areas of scientific research.
Métodos De Síntesis
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethylphenylmagnesium bromide with 2-bromo-5-methylthiophene to form 2,6-dimethylphenyl-2-thienyl ketone. The second step involves the reaction of the ketone with hydroxylamine hydrochloride to form the corresponding oxime. Finally, the oxime is reacted with acetic anhydride to form N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has shown potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to modulate the activity of ion channels in the brain. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-9-6-5-7-10(2)14(9)16-15(17)13-8-11(3)18-12(13)4/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWKOHKVBBKKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(SC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)


![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)






![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)